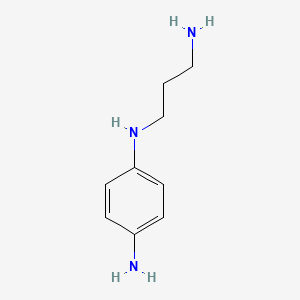

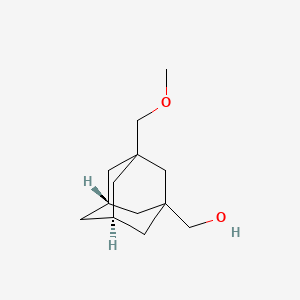

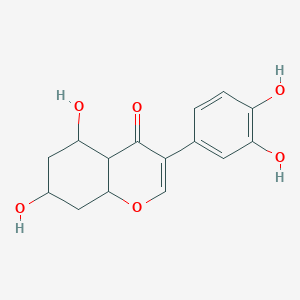

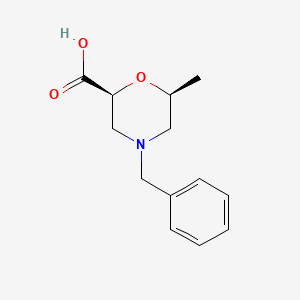

![molecular formula C25H33ClN6O3 B12336198 D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)

D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

PPACK II can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of protected amino acids, followed by deprotection and chloromethylation steps. The final product is purified using chromatographic techniques to ensure high purity .

Industrial Production Methods

Industrial production of PPACK II involves large-scale peptide synthesis techniques. The process includes automated solid-phase peptide synthesis (SPPS) using resin-bound amino acids. The synthesized peptide is then cleaved from the resin, purified, and converted into its trifluoroacetate salt form for better stability and solubility .

Chemical Reactions Analysis

Types of Reactions

PPACK II primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target enzymes .

Common Reagents and Conditions

Reagents: Common reagents used in reactions with PPACK II include nucleophiles such as amines and thiols.

Major Products

The major products formed from reactions with PPACK II are covalent enzyme-inhibitor complexes. These complexes result from the irreversible binding of PPACK II to the active sites of target enzymes .

Scientific Research Applications

PPACK II has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.

Biology: Employed in the investigation of proteolytic pathways and enzyme functions.

Medicine: Utilized in the development of therapeutic agents targeting proteolytic enzymes involved in diseases such as cancer and cardiovascular disorders.

Industry: Applied in the production of enzyme inhibitors for research and pharmaceutical purposes.

Mechanism of Action

PPACK II exerts its effects by irreversibly binding to the active sites of plasma and glandular kallikreins. The chloromethylketone group reacts with the serine residue in the active site, forming a covalent bond and inhibiting the enzyme’s activity. This mechanism effectively blocks the proteolytic activity of the target enzymes, making PPACK II a valuable tool for studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

PPACK: Another potent inhibitor of thrombin and tissue plasminogen activator (tPA).

D-Phenylalanyl-Prolyl-Arginyl Chloromethyl Ketone: A selective and irreversible thrombin inhibitor.

Uniqueness of PPACK II

PPACK II is unique due to its high specificity and irreversible inhibition of plasma and glandular kallikreins. Unlike other inhibitors, PPACK II forms a stable covalent bond with the target enzyme, ensuring prolonged inhibition and making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula |

C25H33ClN6O3 |

|---|---|

Molecular Weight |

501.0 g/mol |

IUPAC Name |

(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide |

InChI |

InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30)/t19-,20+,21+/m1/s1 |

InChI Key |

PJFSUJMJVYGASC-HKBOAZHASA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.